molecular formula C10H14N2O2 B1338856 N-(2-Pyridylmethyl)glycine Ethyl Ester CAS No. 62402-24-8

N-(2-Pyridylmethyl)glycine Ethyl Ester

Cat. No.: B1338856
CAS No.: 62402-24-8
M. Wt: 194.23 g/mol
InChI Key: UCSBXEQEHOOKHG-UHFFFAOYSA-N
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Description

N-(2-Pyridylmethyl)glycine Ethyl Ester: is a chemical compound with the molecular formula C10H14N2O2 and a molecular weight of 194.23 g/mol . It is also known by other names such as Ethyl N-(2-Pyridylmethyl)glycinate and Ethyl 2-((pyridin-2-ylmethyl)amino)acetate . This compound is used in various scientific research applications, particularly in the fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Pyridylmethyl)glycine Ethyl Ester typically involves the reaction of 2-pyridylmethylamine with ethyl chloroacetate in the presence of a base such as sodium hydroxide . The reaction is carried out under reflux conditions, and the product is purified by distillation or recrystallization .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. The product is often purified

Biological Activity

N-(2-Pyridylmethyl)glycine Ethyl Ester, also known as Ethyl N-(2-Pyridinylmethyl)glycinate, is a compound that has garnered interest due to its potential biological activities and applications in medicinal chemistry. This article delves into the biological activity of this compound, summarizing relevant research findings, synthesis methods, and potential applications.

Chemical Structure and Properties

This compound has the following characteristics:

  • Molecular Formula : C₁₀H₁₄N₂O₂
  • Molecular Weight : 194.23 g/mol
  • Appearance : Colorless to yellow-green clear liquid
  • Purity : >95.0% (GC)

The compound consists of a pyridine ring linked to a glycine moiety through a methylene bridge, which contributes to its unique properties and biological activities .

Synthesis Methods

The synthesis of this compound typically involves the esterification of glycine with ethanol in the presence of appropriate catalysts. Various synthetic routes have been explored to enhance yield and purity, including nucleophilic substitution reactions and coupling reactions with chiral building blocks .

Anticancer Properties

Recent studies have investigated the anticancer properties of various derivatives of pyridine-based compounds. Although specific data on this compound is limited, related compounds have demonstrated significant cytotoxic effects against cancer cell lines. For instance, naphthoquinone derivatives with similar structural motifs showed enhanced anticancer activity when longer aliphatic chains were present .

Chelation Activity

This compound may exhibit chelation properties, which are critical in biological systems for metal ion transport and detoxification. Compounds with pyridine moieties are known for their ability to form stable complexes with metal ions, potentially leading to applications in treating metal overload conditions .

Neuroprotective Effects

Pyridine derivatives have been studied for their neuroprotective effects, particularly in models of neurodegenerative diseases. The ability of such compounds to modulate neurotransmitter systems or exhibit antioxidant properties could be relevant for this compound .

Case Studies

  • Synthesis and Characterization : A study focused on synthesizing copper(II) complexes containing pyridine derivatives, including this compound, demonstrated promising results in terms of stability and potential biological activity against various pathogens .
  • Molecular Docking Studies : Preliminary molecular docking studies suggest that this compound could bind effectively to certain target proteins involved in cancer pathways, indicating its potential as a lead compound for drug development .

Scientific Research Applications

Protein Purification

N-(2-Pyridylmethyl)glycine Ethyl Ester serves as a cleavable linker in the synthesis of affinity tags for protein purification. Its unique structure allows it to form stable complexes with target proteins, facilitating their isolation from complex mixtures. This application is particularly valuable in proteomics research, where the identification and characterization of proteins are crucial.

Case Study : A study demonstrated the effectiveness of using this compound in developing affinity tags that enhance the yield of purified proteins compared to traditional methods .

Research indicates that this compound exhibits various biological activities due to its pyridine moiety. These activities include potential interactions with biological targets such as enzymes and receptors, making it a candidate for drug development.

Interaction Studies : Investigations into the binding affinity of this compound against various biological targets have shown promising results, suggesting its potential as a therapeutic agent .

Crystallization Additive

This compound can be utilized as an additive in protein crystallization processes. It acts as a precipitant that can stabilize proteins during crystallization, which is essential for structural biology studies.

Research Findings : A study highlighted its role in improving the crystallization of hen egg-white lysozyme, demonstrating its effectiveness as a precipitating agent .

Comparative Analysis with Related Compounds

A comparison of this compound with structurally similar compounds reveals its unique properties and potential advantages:

Compound NameStructural FeaturesUnique Properties
N-(3-Pyridylmethyl)glycine Ethyl EsterSimilar pyridine ring at position 3Potentially different biological activity
N-(2-Picolyl)glycine Ethyl EsterContains a picolyl groupMay exhibit distinct pharmacological effects
N-(2-Aminomethyl)pyridineLacks the ester groupFocused more on coordination chemistry

Properties

IUPAC Name

ethyl 2-(pyridin-2-ylmethylamino)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2/c1-2-14-10(13)8-11-7-9-5-3-4-6-12-9/h3-6,11H,2,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCSBXEQEHOOKHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CNCC1=CC=CC=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30530865
Record name Ethyl N-[(pyridin-2-yl)methyl]glycinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30530865
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62402-24-8
Record name Ethyl N-[(pyridin-2-yl)methyl]glycinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30530865
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 62402-24-8
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

Finely powdered potassium carbonate (5.8 g) was suspended in a solution of 2-(aminomethyl)pyridine (3.0 g) and ethyl bromoacetate (3.1 ml) in dimethylformamide (30 ml). The mixture was stirred at room temperature overnight, then poured into ice water. The mixture was extracted with ethyl acetate (50 ml×2) and the organic layer was washed with saturated sodium chloride solution (2 times), dried over magnesium sulfate, and evaporated in vacuo. The residue was purified with a silica gel column chromatography (MeOH:CHCl3 =1:99 as an eluent) to give N-(ethoxycarbonylmethyl)-N-(pyridin-2-ylmethyl)amine (2.30 g).
Quantity
5.8 g
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step Two
Quantity
3.1 mL
Type
reactant
Reaction Step Three
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
30 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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